

Spectroscopic Scrutiny: A Comparative Analysis of 2-Ethylhexyl Crotonate and Its Isomers

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Compound of Interest

Compound Name: 2-Ethylhexyl crotonate

Cat. No.: B15175401

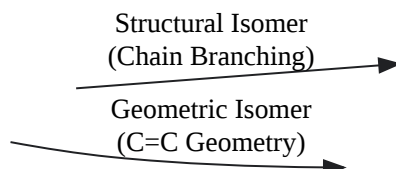
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A detailed examination of the spectroscopic characteristics of **2-Ethylhexyl crotonate** and its structural isomers, n-octyl crotonate and cis-**2-Ethylhexyl crotonate**, reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectra. These variations, arising from differences in alkyl chain branching and geometric configuration, provide unique fingerprints for each molecule, crucial for their identification and characterization in research and drug development.

This guide provides a comprehensive comparison of the spectroscopic properties of these isomeric esters, supported by predicted and analogous experimental data. It further outlines the detailed experimental protocols for acquiring such spectra and visualizes the structural relationships and analytical workflow.

Isomeric Landscape

2-Ethylhexyl crotonate, a branched-chain ester, shares its molecular formula with the linear n-octyl crotonate and its geometric isomer, cis-**2-Ethylhexyl crotonate**. Their structural differences, however, give rise to unique spectroscopic signatures.



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Figure 1: Isomeric relationship between **2-Ethylhexyl crotonate** and its isomers.

Spectroscopic Data Comparison

The following tables summarize the predicted and analogous spectroscopic data for **2-Ethylhexyl crotonate** and its isomers. Due to the limited availability of direct experimental spectra for **2-Ethylhexyl crotonate**, data for the closely related ethyl crotonate and octyl crotonate are included for comparative purposes.

¹H NMR Spectroscopy

The proton NMR spectra are particularly informative for distinguishing between these isomers. The branching in the 2-ethylhexyl group introduces a greater complexity in the upfield region compared to the linear n-octyl chain. Furthermore, the coupling constants between the vinyl protons are a definitive indicator of the cis or trans geometry of the double bond.

Table 1: Predicted and Analogous ¹H NMR Data (Chemical Shift δ [ppm], Multiplicity, Coupling Constant J [Hz])

Assignment	2-Ethylhexyl Crotonate (Predicted)	n-Octyl Crotonate (Analogous)	cis-2-Ethylhexyl Crotonate (Predicted)	Ethyl Crotonate (trans, Experimental) ^{[1][2][3]}	cis-Ethyl Crotonate (Analogous) ^[4]
-CH=CH-CO-	~6.9 (dq, J ≈ 15.6, 6.9 Hz)	~6.9 (dt, J ≈ 15.6, 7.0 Hz)	~6.3 (dq, J ≈ 11.5, 7.0 Hz)	6.95 (dq, J=15.6, 6.9 Hz)	~6.3 (dq, J ≈ 11.5, 7.0 Hz)
-CH=CH-CO-	~5.8 (dq, J ≈ 15.6, 1.7 Hz)	~5.8 (dt, J ≈ 15.6, 1.5 Hz)	~5.7 (dq, J ≈ 11.5, 1.8 Hz)	5.82 (dq, J=15.6, 1.7 Hz)	~5.7 (dq, J ≈ 11.5, 1.8 Hz)
-O-CH ₂ -	~4.0 (d, J ≈ 5.8 Hz)	~4.1 (t, J ≈ 6.7 Hz)	~4.1 (d, J ≈ 5.8 Hz)	4.17 (q, J=7.1 Hz)	4.10 (q, J=7.1 Hz)
-CH(CH ₂ CH ₃)-	~1.6 (m)	-	~1.6 (m)	-	-
-CH ₂ - (chain)	~1.3-1.4 (m)	~1.3-1.4 (m)	~1.3-1.4 (m)	-	-
-CH ₃ (crotonyl)	~1.8 (dd, J ≈ 6.9, 1.7 Hz)	~1.8 (dd, J ≈ 7.0, 1.5 Hz)	~2.1 (dd, J ≈ 7.0, 1.8 Hz)	1.87 (dd, J=6.9, 1.7 Hz)	2.11 (dd, J=7.0, 1.8 Hz)
-CH ₃ (ethyl)	~0.9 (t, J ≈ 7.4 Hz)	-	~0.9 (t, J ≈ 7.4 Hz)	1.28 (t, J=7.1 Hz)	1.25 (t, J=7.1 Hz)
-CH ₃ (butyl)	~0.9 (t, J ≈ 7.3 Hz)	~0.9 (t, J ≈ 7.0 Hz)	~0.9 (t, J ≈ 7.3 Hz)	-	-

¹³C NMR Spectroscopy

The ¹³C NMR spectra differentiate the isomers based on the number and chemical shifts of the carbon atoms in the alkyl chain. The branched structure of **2-Ethylhexyl crotonate** results in more distinct signals for the alkyl carbons compared to the repeating methylene units in n-octyl crotonate.

Table 2: Predicted and Analogous ¹³C NMR Data (Chemical Shift δ [ppm])

Assignment	2-Ethylhexyl Crotonate (Predicted)	n-Octyl Crotonate (Analogous)	cis-2-Ethylhexyl Crotonate (Predicted)	Ethyl Crotonate (Experimental) [1][2]
C=O	~166	~166	~165	166.5
-CH=	~144	~144	~143	144.5
=CH-CO-	~123	~123	~124	123.1
-O-CH ₂ -	~67	~65	~67	60.2
-CH(CH ₂ CH ₃)-	~39	-	~39	-
-CH ₂ - (C4)	~30	~29.2	~30	-
-CH ₂ - (C3)	~29	~29.2	~29	-
-CH ₂ - (C5)	~24	~25.9	~24	-
-CH ₂ - (C2)	~23	~22.6	~23	-
-CH ₃ (crotonyl)	~18	~18	~18	18.0
-CH ₃ (ethyl)	~11	-	~11	14.3
-CH ₃ (butyl)	~14	~14	~14	-

Infrared (IR) Spectroscopy

The IR spectra of the isomers are expected to be broadly similar, dominated by strong absorptions from the ester carbonyl group and the carbon-carbon double bond. However, subtle differences in the fingerprint region, particularly the C-H bending vibrations, can distinguish between the branched and linear alkyl chains. The geometry of the double bond also influences the position of the C=C stretching and the out-of-plane C-H bending vibrations. [5][6][7]

Table 3: Predicted and Analogous IR Data (Wavenumber cm⁻¹)

Vibrational Mode	2-Ethylhexyl Crotonate (Predicted)	n-Octyl Crotonate (Analogous)[8] [9]	cis-2-Ethylhexyl Crotonate (Predicted)	Ethyl Crotonate (trans, Experimental) [10][11]
C=O Stretch	~1720 (s)	~1725 (s)	~1720 (s)	1724 (s)
C=C Stretch	~1655 (m)	~1657 (m)	~1650 (m)	1657 (m)
C-O Stretch	~1170 (s), ~1270 (s)	~1170 (s), ~1270 (s)	~1170 (s), ~1270 (s)	1178 (s), 1270 (s)
=C-H Bend (oop)	~965 (s, trans)	~967 (s, trans)	~700 (m, cis)	968 (s, trans)
C-H Stretch (sp ³)	2850-2960 (s)	2850-2960 (s)	2850-2960 (s)	2850-2980 (s)
C-H Stretch (sp ²)	~3030 (m)	~3030 (m)	~3020 (m)	3036 (m)

(s) = strong, (m) = medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecules. While all three isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) are expected to differ. The branched structure of **2-Ethylhexyl crotonate** is likely to lead to characteristic fragmentation of the alkyl chain, which will be different from the fragmentation of the linear n-octyl chain.[12][13]

Table 4: Predicted and Analogous Mass Spectrometry Data (m/z of Key Fragments)

Ion	2-Ethylhexyl Crotonate (Predicted)	n-Octyl Crotonate (Analogous)	cis-2-Ethylhexyl Crotonate (Predicted)	Ethyl Crotonate (Experimental)
[M] ⁺	198	198	198	114
[M - C ₄ H ₉] ⁺	141 (loss of butyl group)	-	141 (loss of butyl group)	-
[M - C ₂ H ₅] ⁺	169 (loss of ethyl group)	-	169 (loss of ethyl group)	85 (loss of ethyl)
[M - C ₈ H ₁₇] ⁺	85 (loss of octyl radical)	85 (loss of octyl radical)	85 (loss of octyl radical)	-
[C ₅ H ₇ O] ⁺	83 (crotonyl fragment)	83 (crotonyl fragment)	83 (crotonyl fragment)	69 (crotonyl fragment)
McLafferty Rearrangement	88	88	88	88

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the ester in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

- Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons for accurate integration.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - A larger number of scans (typically 1024 or more) and a longer acquisition time are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
 - Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation: As these esters are liquids, a neat sample can be analyzed. Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean, empty salt plates.
 - Place the sample plates in the spectrometer and record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Typically, spectra are recorded in the mid-IR range (4000-400 cm⁻¹).

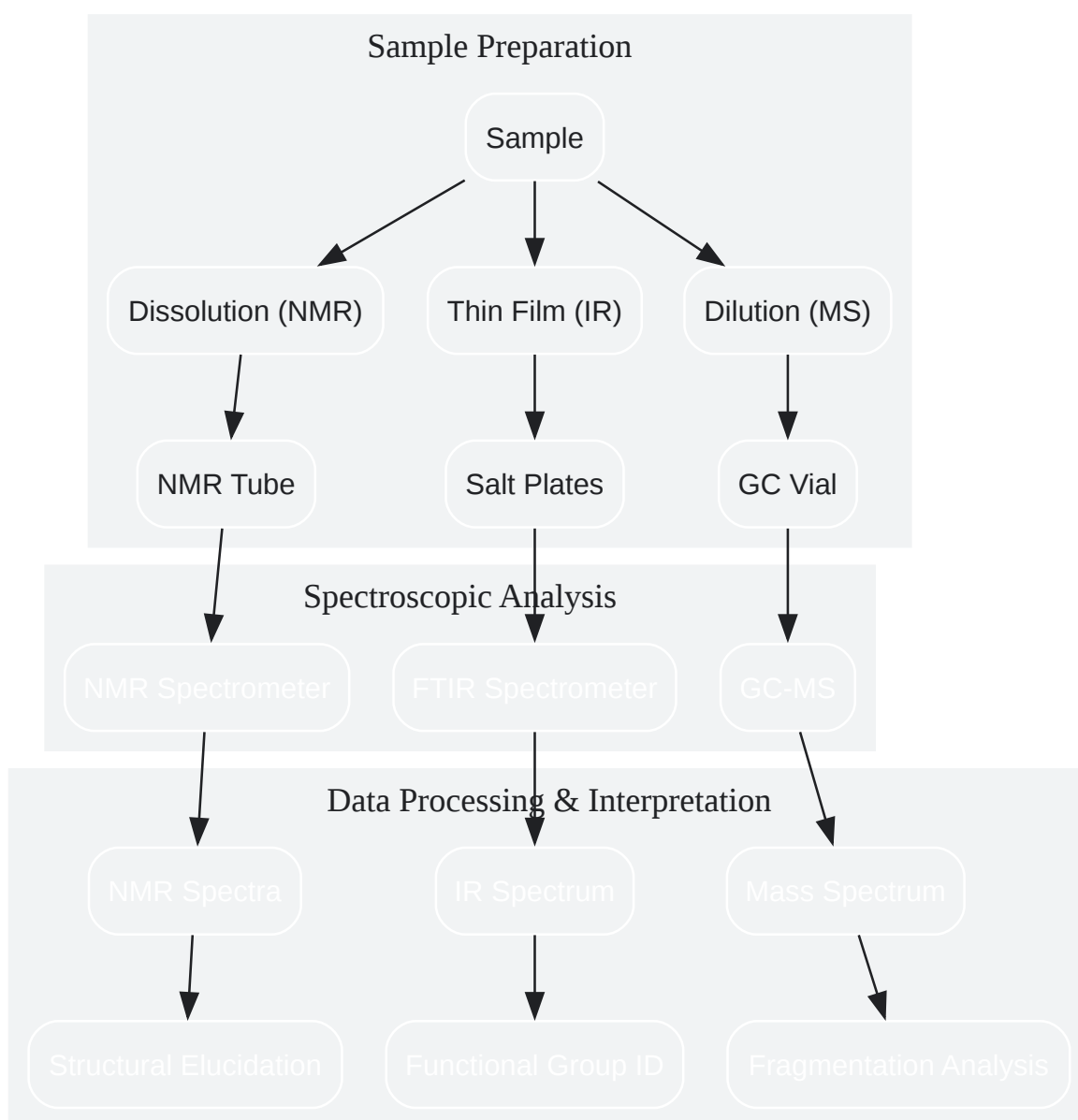
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and direct injection into the ion source.
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

- Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.
- Data Acquisition: Record the mass-to-charge ratio (m/z) of the fragments to generate the mass spectrum.

Experimental Workflow

The general workflow for the spectroscopic analysis of these esters is outlined below.



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Figure 2: General experimental workflow for spectroscopic analysis.

In conclusion, the combination of ^1H NMR, ^{13}C NMR, IR, and mass spectrometry provides a powerful toolkit for the unambiguous differentiation of **2-Ethylhexyl crotonate** from its structural and geometric isomers. The distinct spectroscopic features highlighted in this guide serve as a valuable reference for researchers and professionals in the fields of chemistry and drug development.

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